Cloruro de 4-(2-tienil)benzoílo

Descripción general

Descripción

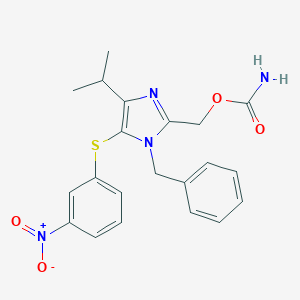

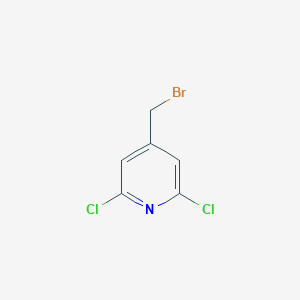

4-(2-Thienyl)Benzoyl Chloride is a useful research compound. Its molecular formula is C11H7ClOS and its molecular weight is 222.69 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(2-Thienyl)Benzoyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Thienyl)Benzoyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Thienyl)Benzoyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis de Compuestos Biológicamente Activos

Los derivados del tiofeno, como el Cloruro de 4-(2-tienil)benzoílo, son una clase de compuestos que han despertado un gran interés debido a su amplia gama de actividades biológicas. Son fundamentales para los químicos medicinales en el desarrollo de compuestos avanzados con diversos efectos biológicos . Estos derivados exhiben propiedades farmacológicas que incluyen efectos anticancerígenos, antiinflamatorios, antimicrobianos e hipotensores .

Ciencia de Materiales: Semiconductores Orgánicos

En el campo de la ciencia de materiales, las moléculas a base de tiofeno juegan un papel crucial en el avance de los semiconductores orgánicos. Estos compuestos se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánico (OLED), contribuyendo al desarrollo de dispositivos electrónicos flexibles y ligeros .

Inhibición de la Corrosión

Los derivados del tiofeno se utilizan en la química industrial como inhibidores de la corrosión. La incorporación de this compound en los recubrimientos puede mejorar la durabilidad y la vida útil de los metales al prevenir la degradación oxidativa .

Farmacología: Agentes Anticancerígenos

Se han estudiado derivados específicos del tiofeno por sus propiedades anticancerígenas. Por ejemplo, ciertos compuestos han demostrado efectos potentes en líneas celulares tumorales humanas, lo que indica el potencial del this compound como precursor en la síntesis de agentes anticancerígenos .

Química Sintética: Reacciones de Heterociclización

El this compound puede participar en diversas reacciones de heterociclización para sintetizar derivados del tiofeno. Estas reacciones incluyen las síntesis de Gewald, Paal–Knorr, Fiesselmann e Hinsberg, que son significativas para la creación de derivados de aminotiofeno y otras estructuras complejas .

Neurociencia: Síntesis de Anestésicos

Los derivados del tiofeno también se utilizan en neurociencia, particularmente en la síntesis de anestésicos. Por ejemplo, la articaína, que contiene un marco de tiofeno, se usa como anestésico dental en Europa. Actúa como un bloqueador de los canales de sodio dependientes del voltaje .

Safety and Hazards

When handling 4-(2-Thienyl)Benzoyl Chloride, it’s recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Contaminated work clothing should not be allowed out of the workplace. Keep away from heat, sparks, open flames, and hot surfaces .

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring, such as 4-(2-thienyl)benzoyl chloride, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-(2-Thienyl)Benzoyl Chloride.

Result of Action

Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The chemical properties of thiazole derivatives, including their solubility in various solvents, may influence their action in different environments .

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, 4-(2-Thienyl)Benzoyl Chloride may interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that thiazole derivatives can interact with target proteins in XenoAptamers, a type of DNA fragments containing additional letters (unnatural bases) that bind specifically to their target proteins . The interaction of 4-(2-Thienyl)Benzoyl Chloride with these proteins could potentially influence the biochemical reactions in which these proteins are involved.

Cellular Effects

Thiazole derivatives, to which 4-(2-Thienyl)Benzoyl Chloride belongs, have been reported to exhibit a range of pharmacological effects, including antimicrobial and antitumor activities . These effects suggest that 4-(2-Thienyl)Benzoyl Chloride could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzylic halides, which are structurally similar to 4-(2-Thienyl)Benzoyl Chloride, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 4-(2-Thienyl)Benzoyl Chloride might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Thiazole derivatives are known to be involved in various metabolic pathways

Propiedades

IUPAC Name |

4-thiophen-2-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIBCNCKODGBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379993 | |

| Record name | 4-(2-Thienyl)Benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181132-70-7 | |

| Record name | 4-(2-Thienyl)Benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 181132-70-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

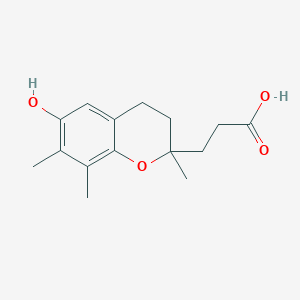

![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)

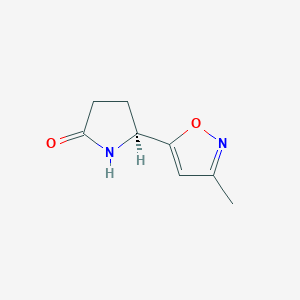

![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)

![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)